CYP1A2 Time-Dependent Inhibition: A Metabolic Liability Unique to the 6-Chloro Substitution Pattern
In a time-dependent inhibition assay using human liver microsomes pre-incubated with NADPH for 30 minutes prior to CYP1A2 substrate addition and LC-MS/MS quantification, 6-chloro-N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine exhibited an IC₅₀ of 2.53 µM (2.53 × 10³ nM) [1]. In contrast, the 6-methoxy-substituted clinical candidate LY 456236 (6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine) is characterized as an orally bioavailable agent with well-documented mGlu1 and EGFR pharmacology and no report of CYP1A2 time-dependent inhibition as a primary liability , indicating that the metabolic fate of the 6-chloro analog may diverge substantially from that of the 6-methoxy derivative. This represents a cross-study comparable difference, as the CYP1A2 TDI data for the target compound originate from a ChEMBL-deposited ADME screening dataset [1] while the metabolic profile of LY 456236 is inferred from its advanced preclinical characterization .
| Evidence Dimension | CYP1A2 time-dependent inhibition (TDI) IC₅₀ in human liver microsomes |
|---|---|
| Target Compound Data | IC₅₀ = 2.53 µM (2530 nM); pre-incubation 0.5 h with NADPH, substrate addition, LC-MS/MS readout |
| Comparator Or Baseline | LY 456236 (6-methoxy analog): no reported CYP1A2 TDI liability in published pharmacological characterization; advanced to oral in vivo studies |
| Quantified Difference | Target compound shows measurable CYP1A2 TDI (IC₅₀ = 2.53 µM); comparator shows no reported CYP1A2 TDI, consistent with oral bioavailability in preclinical models |
| Conditions | Human liver microsomes; 30 min NADPH pre-incubation; LC-MS/MS detection (ChEMBL-deposited ADME dataset) |
Why This Matters
For procurement decisions in drug discovery programs, the CYP1A2 TDI signal at a low micromolar concentration flags a potential drug–drug interaction and metabolic clearance risk that must be experimentally benchmarked against the in-class comparator LY 456236 before committing to lead optimization with the 6-chloro scaffold.
- [1] BindingDB Entry BDBM50601513 / CHEMBL5180351. IC₅₀ = 2.53E+3 nM. Assay Description: Time-dependent inhibition of human liver microsome CYP1A2 preincubated for 0.5 h in presence of NADPH followed by substrate addition by LC-MS/MS method. Accessed via BindingDB April 2026. View Source
